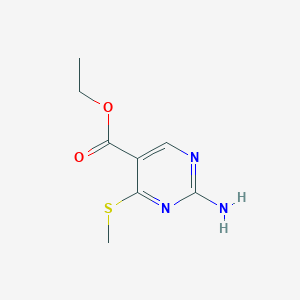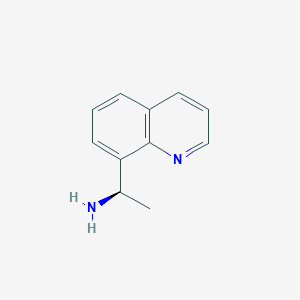![molecular formula C9H12N2O3 B13037775 (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a compound that features a pyridine ring substituted with a hydroxymethyl group and an amino acid side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a coupling reaction between the pyridine derivative and an appropriate amino acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S)-3-amino-3-[6-(methyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(ethyl)pyridin-2-yl]propanoic acid
- (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid
Uniqueness
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12N2O3 |
|---|---|
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1 |
InChI-Schlüssel |
MRKTYNSPICFZDM-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO |
Kanonische SMILES |
C1=CC(=NC(=C1)C(CC(=O)O)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


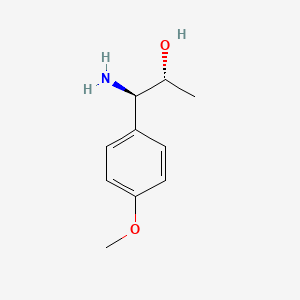

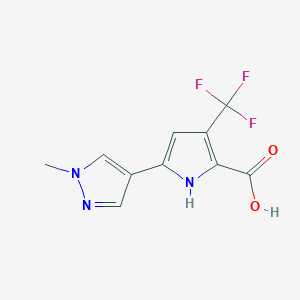
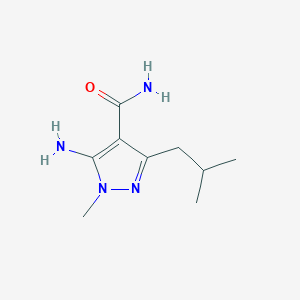
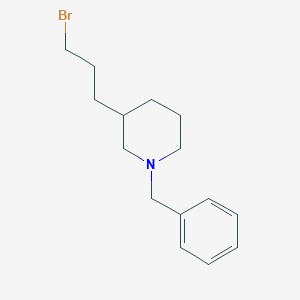
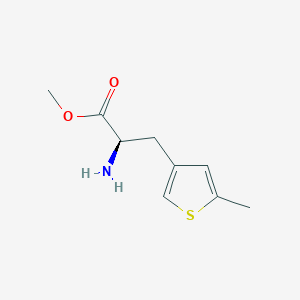
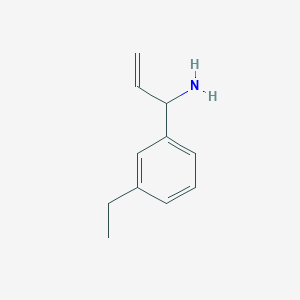
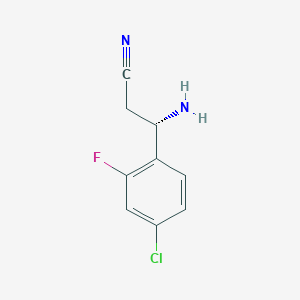
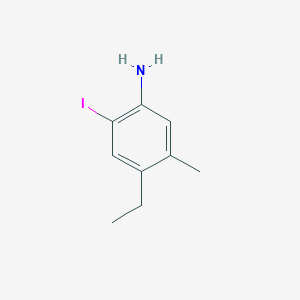
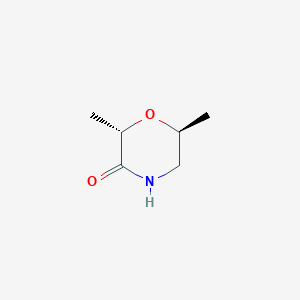
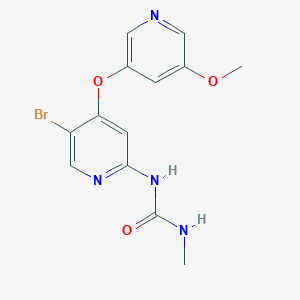
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
